molecular formula C13H17N B13178200 5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B13178200
M. Wt: 187.28 g/mol
InChI Key: SFEJERRIQMQUMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indole derivative is then subjected to spirocyclization, where a cyclopentane ring is introduced at the 3-position of the indole ring.

Industrial Production Methods

Industrial production of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group at the 5’-position in 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] imparts unique steric and electronic properties to the compound. This can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

5-methylspiro[1,2-dihydroindole-3,1'-cyclopentane]

InChI

InChI=1S/C13H17N/c1-10-4-5-12-11(8-10)13(9-14-12)6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3

InChI Key

SFEJERRIQMQUMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCC23CCCC3

Origin of Product

United States

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